

In vitro antibacterial spectrum of SPR719 (active form of Fobrepodacin)

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In Vitro Antibacterial Spectrum of SPR719: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fobrepodacin (SPR720) is a novel, orally bioavailable aminobenzimidazole prodrug currently under investigation for the treatment of nontuberculous mycobacterial (NTM) infections.[1][2] Its active form, SPR719, targets a novel mechanism of action by inhibiting the essential ATPase activity of the GyrB subunit of DNA gyrase in mycobacteria.[3][4] This unique target distinguishes it from existing antibiotics, including fluoroquinolones which target the GyrA subunit.[5] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of SPR719 against a range of clinically relevant NTM species, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

In Vitro Antibacterial Activity of SPR719

SPR719 has demonstrated potent in vitro activity against a broad spectrum of NTM species, including both rapidly and slowly growing mycobacteria.[6] Its efficacy extends to strains that are resistant to current standard-of-care agents.[7]

Quantitative Summary of In Vitro Activity



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The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key pharmacodynamic parameters used to quantify the in vitro activity of an antimicrobial agent. The following tables summarize the MIC and MBC data for SPR719 against various NTM clinical isolates.

Table 1: In Vitro Activity of SPR719 against Slowly Growing Mycobacteria (SGM)



Organis m	No. of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	MBC Range (μg/mL)	MBC ₉₀ (μg/mL)	Referen ce
Mycobact erium avium	-	0.5 - 8	-	8	0.5 - 8	8	[8]
Mycobact erium intracellul are	-	-	-	-	-	-	
Mycobact erium avium complex (MAC)	-	-	-	2	-	-	[7][9]
Mycobact erium kansasii	95% of isolates	≤1	-	0.25	0.031 - 16	0.5	[8]
Mycobact erium ulcerans	10	0.125 - 0.25	-	-	-	-	[3][10]
Mycobact erium marinum	-	0.125 - 4	-	-	-	-	[3][10]
Mycobact erium chimaera	-	0.125 - 4	-	-	-	-	[3][10]

Table 2: In Vitro Activity of SPR719 against Rapidly Growing Mycobacteria (RGM)



Organis m	No. of Isolates	MIC Range (μg/mL)	MIC₅ο (μg/mL)	MIC ₉₀ (μg/mL)	MBC Range (μg/mL)	MBC ₉₀ (μg/mL)	Referen ce
Mycobact erium abscessu s	72% of isolates	0.125 - 8	2	4	0.5 - 16	8	[8]
Mycobact erium massilien se	95% of isolates	≤2	-	2	-	4	[8]
Mycobact erium fortuitum	64% of isolates	≤2	-	-	-	-	[8]
M. abscessu s complex	53	-	2	4	-	-	[6][7]
M. chelonae	-	-	4	-	-	-	[6]
M. immunog enum	-	-	4	-	-	-	[6]
M. mucogen icum group	-	-	0.06	-	-	-	[6]

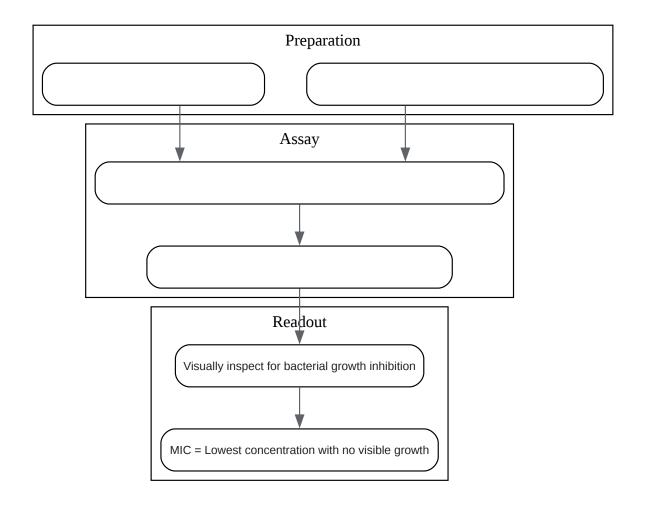
Experimental Protocols

The in vitro activity data for SPR719 was primarily generated using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M24-A2 for susceptibility testing of mycobacteria.[6]



Minimum Inhibitory Concentration (MIC) Determination

The general workflow for determining the MIC of SPR719 is as follows:



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Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Detailed Steps:

• Inoculum Preparation: A standardized suspension of the mycobacterial isolate is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.

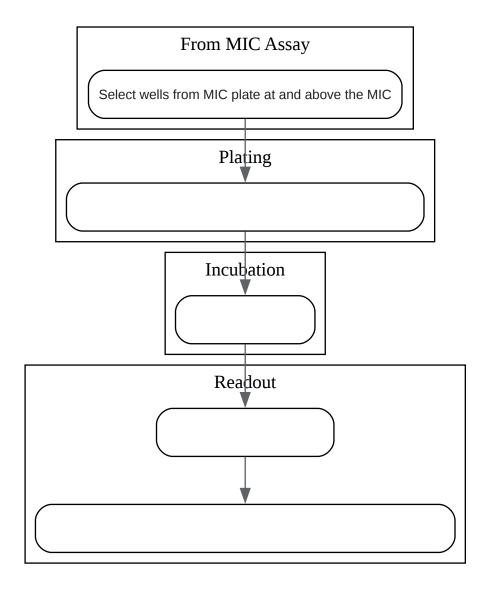


- Drug Dilution: Serial two-fold dilutions of SPR719 are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculation: Microtiter plates containing the drug dilutions are inoculated with the bacterial suspension.
- Incubation: The plates are incubated at the optimal temperature for the specific mycobacterial species for a defined period (e.g., 7-14 days for slowly growing mycobacteria and 3-5 days for rapidly growing mycobacteria).
- MIC Reading: The MIC is determined as the lowest concentration of SPR719 that completely inhibits visible growth of the mycobacteria.[10]

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the MBC can be ascertained to evaluate the bactericidal versus bacteriostatic activity of the compound.





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Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Detailed Steps:

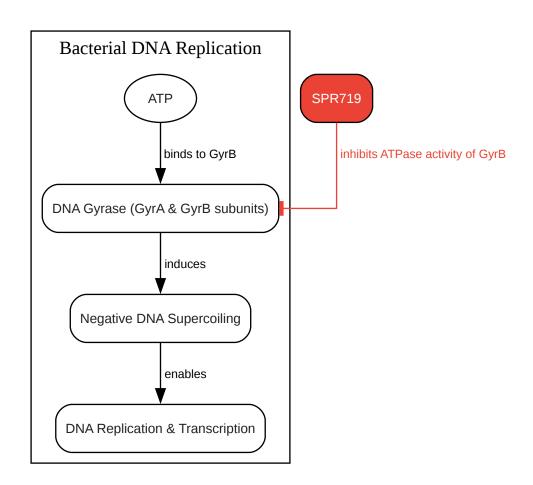
- Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.
- Plating: These aliquots are plated onto an appropriate antibiotic-free agar medium.
- Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.



 MBC Determination: The MBC is defined as the lowest concentration of SPR719 that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanism of Action

SPR719 exerts its antibacterial effect by targeting DNA gyrase, an essential enzyme in bacteria responsible for maintaining DNA supercoiling and facilitating DNA replication.[11] Specifically, SPR719 inhibits the ATPase activity of the GyrB subunit.[3][7] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.



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Mechanism of Action of SPR719.

By inhibiting the ATPase function of GyrB, SPR719 prevents the energy-dependent negative supercoiling of DNA. This disruption of DNA topology ultimately inhibits DNA replication and transcription, leading to bacterial cell death.



Conclusion

SPR719, the active form of **fobrepodacin**, demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically significant nontuberculous mycobacteria. Its novel mechanism of action, targeting the GyrB subunit of DNA gyrase, makes it a promising candidate for the treatment of NTM infections, including those caused by drug-resistant strains. Further clinical evaluation of **fobrepodacin** (SPR720) is ongoing to determine its safety and efficacy in patients with NTM pulmonary disease.[2]

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